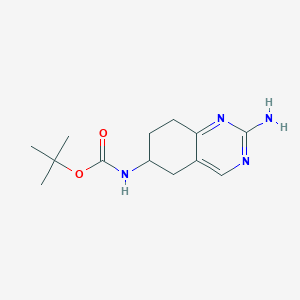

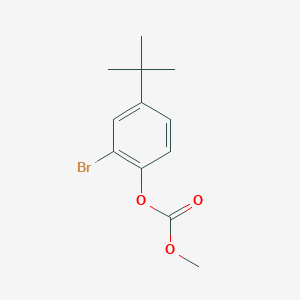

![molecular formula C9H13NO4 B1526781 5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid CAS No. 1248499-31-1](/img/structure/B1526781.png)

5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid

Descripción general

Descripción

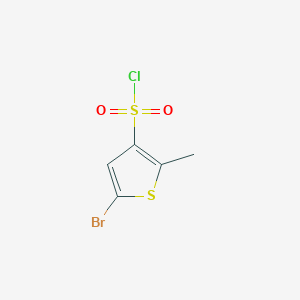

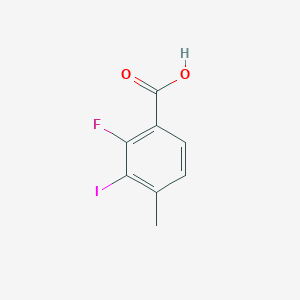

“5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid” is a chemical compound with the molecular formula C9H13NO4 . It is used in pharmaceutical testing .

Synthesis Analysis

The synthesis of oxazole compounds, including “5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid”, often involves the use of Boc anhydride (Boc2O) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is typically carried out in a solvent such as DMF at a temperature around 40°C .Molecular Structure Analysis

The molecular weight of “5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid” is 199.21 . Its InChI code is 1S/C9H13NO4/c1-9(2,3)13-5-6-4-7(8(11)12)10-14-6/h4H,5H2,1-3H3,(H,11,12) .Chemical Reactions Analysis

The tert-butoxycarbonyl (Boc) group is used as a protecting group for amines in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .Physical And Chemical Properties Analysis

“5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid” is a powder at room temperature .Aplicaciones Científicas De Investigación

Synthesis of Pinacol Boronic Esters

This compound is utilized in the synthesis of pinacol boronic esters, which are pivotal in organic synthesis. The boron moiety of these esters can be transformed into a wide array of functional groups, including oxidations, aminations, and halogenations. Specifically, it’s used in catalytic protodeboronation paired with Matteson–CH2–homologation for formal anti-Markovnikov alkene hydromethylation .

Development of DNA Recognition Elements

In the quest to develop new DNA recognition elements, oxazole heterocycles like 5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid have been synthesized. These compounds are of interest due to their potential to mimic imidazole by placing a lone pair of electrons into the DNA minor groove .

Reagent in Organic Synthesis

This oxazole derivative serves as a reagent in the synthesis of various complex organic molecules. For instance, it’s used in the creation of tert-butylesters of pyrrole and indolecarboxylic acids, which are significant in medicinal chemistry .

Dipeptide Synthesis

The tert-butoxy group in this compound is relevant in the field of peptide synthesis. It’s used in the preparation of tert-butyloxycarbonyl-protected amino acid ionic liquids, which are applied in dipeptide synthesis. This showcases the compound’s role in facilitating the synthesis of biologically active peptides .

Radical-Polar Crossover Reactions

The stability and reactivity of this oxazole derivative make it suitable for radical-polar crossover reactions. These reactions are essential for creating complex molecular architectures in synthetic organic chemistry .

Synthesis of Heterocyclic Carboxamides

Oxazole derivatives are key in the synthesis of heterocyclic carboxamides, which are used in a variety of chemical transformations. The compound’s tert-butoxy group enhances its stability, making it a valuable component in the synthesis of these carboxamides .

Direcciones Futuras

The future directions of “5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid” could involve its use in the synthesis of indole derivatives as efflux pump inhibitors for the treatment and prevention of bacterial infections . Additionally, the tert-butoxycarbonyl-protected amino acid ionic liquids have potential applications in dipeptide synthesis .

Mecanismo De Acción

Mode of Action

The compound’s interaction with its targets and any resulting changes are subject to further investigation .

Biochemical Pathways

It’s worth noting that the compound could potentially influence various biochemical processes, depending on its targets .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Propiedades

IUPAC Name |

5-[(2-methylpropan-2-yl)oxymethyl]-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO4/c1-9(2,3)13-5-6-4-7(8(11)12)10-14-6/h4H,5H2,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFGJEOMHKLFVDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC1=CC(=NO1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[(Tert-butoxy)methyl]-1,2-oxazole-3-carboxylic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

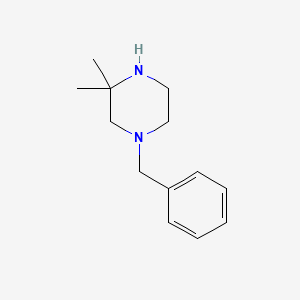

![tert-butyl 4-[(1R)-1-aminoethyl]piperidine-1-carboxylate](/img/structure/B1526712.png)